molecular formula C28H27N3O B2466716 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline CAS No. 901267-73-0

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2466716
CAS RN: 901267-73-0
M. Wt: 421.544
InChI Key: ABMZLHGQBQISOX-UHFFFAOYSA-N
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Description

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline, also known as BM212, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrazoloquinoline family and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Cytotoxic Activity

  • A study explored the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, including compounds similar to 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline. These compounds exhibited potent cytotoxic properties against various cancer cell lines (Deady et al., 2003).

Synthesis and Chemical Properties

  • Research on the synthesis of pyrazolo[3,4-c]quinoline derivatives has been conducted, demonstrating methods for creating such compounds and examining their chemical properties (Nagarajan & Shah, 1992).

Catalytic Applications

  • Ru(arene) complexes with bispyrazolylazines were synthesized and evaluated for their catalytic properties in hydrogen transfer processes of ketones (Soriano et al., 2009).

Photophysics and Molecular Logic Switches

  • A study focused on the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, which have applications in molecular logic switches due to their pH-dependent fluorescence (Uchacz et al., 2016).

Antimalarial Potential

  • Bis-aminoquinolines, related to the chemical structure , were synthesized and evaluated as potential antimalarial agents (Nasr & Burckhalter, 1979).

Structural and Solution Studies

  • The annular tautomerism of NH-pyrazoles was investigated, providing insight into the structural dynamics of compounds like 1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline (Cornago et al., 2009).

properties

IUPAC Name

1,3-bis(3,4-dimethylphenyl)-8-ethoxypyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-6-32-23-11-12-26-24(15-23)28-25(16-29-26)27(21-9-7-17(2)19(4)13-21)30-31(28)22-10-8-18(3)20(5)14-22/h7-16H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABMZLHGQBQISOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-bis(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline

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